Allyl bromide
Overview
Description
Allyl bromide, also known as 3-bromopropene, is an organic halide with the chemical formula C3H5Br. It is a colorless liquid, although commercial samples may appear yellow or brown. This compound is known for its unpleasant, irritating, and pungent odor. It is an alkylating agent used in the synthesis of polymers, pharmaceuticals, perfumes, and other organic compounds .
Synthetic Routes and Reaction Conditions:
- this compound is produced commercially from allyl alcohol and hydrobromic acid:
Hydrohalogenation: CH2=CHCH2OH+HBr→CH2=CHCH2Br+H2O
Halogen-Exchange Reaction: It can also be prepared by the halogen-exchange reaction between allyl chloride and hydrobromic acid.
Allylic Bromination: Another method involves the allylic bromination of propene.
Industrial Production Methods:
- The hydrohalogenation method is commonly used in industrial settings due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
- this compound is an electrophilic alkylating agent that reacts with nucleophiles such as amines, carbanions, and alkoxides to introduce the allyl group:
Nucleophilic Substitution: CH2=CHCH2Br+Nu−→CH2=CHCH2Nu+Br−
(where Nu^- is a nucleophile) .Radical Substitution: Allylic bromination involves the formation of free radicals and proceeds through initiation, propagation, and termination steps.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, carbanions, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Radical Substitution: Reagents such as N-bromosuccinimide (NBS) and peroxides are used under light or heat conditions.
Major Products:
- The major products formed from these reactions are allylated compounds, which are valuable intermediates in organic synthesis.
Chemistry:
- This compound is used in the synthesis of various organic compounds, including pharmaceuticals like methohexital, secobarbital, and thiamylal .
- It is also used to prepare Grignard reagents, such as allylmagnesium bromide, which are important in organic synthesis .
Biology and Medicine:
- In biomedical research, this compound is used to develop oligonucleotide nanoassemblies for drug delivery and tumor targeting .
Industry:
Mechanism of Action
Target of Action
Allyl bromide is an organic halide and an alkylating agent . Its primary targets are nucleophiles , such as amines, carbanions, alkoxides, etc . These nucleophiles play a crucial role in various biochemical reactions, including the synthesis of polymers, pharmaceuticals, perfumes, and other organic compounds .
Mode of Action
This compound is an electrophilic alkylating agent . It interacts with its targets (nucleophiles) through a process called alkylation . In this process, the allyl group (CH2=CH-CH2-) of this compound is introduced to the nucleophile . This interaction results in the formation of a new compound with the allyl group attached .
Biochemical Pathways
It’s known that this compound can undergo reactions at either the double bond or the halide bonding site . This flexibility allows it to participate in a variety of biochemical pathways, potentially affecting the synthesis of various organic compounds .
Pharmacokinetics
This compound is slightly soluble in water but soluble in many organic solvents This suggests that it may be well-absorbed in the body Its reactivity and potential for conversion into other compounds could influence its distribution and metabolism
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific nucleophile it interacts with. For instance, when this compound reacts with benzene and a Lewis acid, it forms Allyl Benzene . This reaction is particularly useful in pharmacy and can be used to make many pharmaceuticals such as amphetamines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, this compound decomposes upon heating and exposure to light, forming HBr . It’s also a dangerous fire and explosion hazard when exposed to heat, flame, or oxidizers . When heated to decomposition, it emits toxic bromide fumes . Therefore, the environment in which this compound is stored and used can greatly affect its stability and reactivity.
Biochemical Analysis
Biochemical Properties
Allyl bromide plays a significant role in biochemical reactions as an electrophilic alkylating agent. It reacts with nucleophiles, such as amines, carbanions, and alkoxides, to introduce the allyl group into various biomolecules . This interaction is crucial in the synthesis of complex organic molecules. For instance, this compound can react with enzymes and proteins that contain nucleophilic functional groups, leading to the formation of covalent bonds. This property makes it valuable in the modification of biomolecules for research and therapeutic purposes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating nature allows it to interact with DNA, potentially causing mutations and affecting gene expression . Additionally, this compound can disrupt cellular metabolism by modifying enzymes involved in metabolic pathways, leading to altered cellular functions and potentially cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through alkylation reactions. It reacts with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogenous bases in DNA . This alkylation can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the modification of DNA by this compound can lead to mutations, which may alter gene expression and cellular function. The compound’s reactivity with nucleophiles makes it a potent agent for studying molecular interactions and mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade when exposed to elevated temperatures or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity. These temporal effects are important considerations in experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild cellular and metabolic changes, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of this compound can cause severe cytotoxicity, organ damage, and even mortality in animal models. Understanding the dosage effects is crucial for determining safe and effective levels of exposure in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination from the body. The compound undergoes metabolic reactions, such as hydrolysis and conjugation, to form more water-soluble metabolites that can be excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects. This compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue affinity, and metabolic activity. Understanding the transport and distribution of this compound is important for predicting its cellular and systemic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear components . Post-translational modifications and targeting signals may direct this compound to particular organelles, influencing its biochemical interactions and effects. Studying the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
- Allyl chloride (3-chloropropene)
- Allyl iodide (3-iodopropene)
Comparison:
- Reactivity: Allyl bromide is more reactive than allyl chloride but less reactive than allyl iodide. This reactivity trend is due to the bond strength of the carbon-halogen bond, with iodine forming the weakest bond and chlorine forming the strongest.
- Cost: this compound is more expensive than allyl chloride, which influences its use in industrial applications .
This compound’s unique combination of reactivity and stability makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromoprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELZAPQIKSEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
Record name | ALLYL BROMIDE | |
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DSSTOX Substance ID |
DTXSID8024442 | |
Record name | Allyl bromide | |
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Molecular Weight |
120.98 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl bromide appears as a clear colorless to light yellow liquid with an irritating unpleasant odor. Flash point 30 °F. Irritates eyes, skin, and respiratory system. Toxic by skin absorption. Denser than water and slightly soluble in water., Colorless to light yellow liquid with an irritating, unpleasant odor; [Hawley] Colorless liquid; [MSDSonline] | |
Record name | ALLYL BROMIDE | |
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Record name | Allyl bromide | |
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Boiling Point |
158 °F at 760 mmHg (USCG, 1999), 71.3 °C at 760 mm Hg | |
Record name | ALLYL BROMIDE | |
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Record name | ALLYL BROMIDE | |
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Flash Point |
28 °F (USCG, 1999), -1 °C, 30 °F (-1 °C) | |
Record name | ALLYL BROMIDE | |
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Record name | Allyl bromide | |
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Solubility |
Miscible with alcohol, chloroform, ether, carbon disulfide, carbon tetrachloride, In water, 3,835 mg/L at 25 °C | |
Record name | ALLYL BROMIDE | |
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Density |
1.4161 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.398 at 20 °C/4 °C | |
Record name | ALLYL BROMIDE | |
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Vapor Density |
4.17 (Air = 1) | |
Record name | ALLYL BROMIDE | |
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Vapor Pressure |
136.0 [mmHg] | |
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Color/Form |
Colorless to light yellow liquid | |
CAS No. |
106-95-6 | |
Record name | ALLYL BROMIDE | |
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Melting Point |
-182 °F (USCG, 1999), -119 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism is still under investigation, research suggests that allyl bromide exhibits potent nematicidal activity against various nematode species, including Meloidogyne javanica, Pratylenchus penetrans, and Xiphinema index. [] Further research is needed to fully elucidate the specific interactions and downstream effects.
ANone: The molecular formula of this compound is C3H5Br, and its molecular weight is 120.98 g/mol.
A: Yes, studies have used techniques like microwave spectroscopy to analyze the rotational spectrum of this compound. [] Additionally, ab initio molecular orbital calculations have been employed to characterize the molecular ion of this compound, predicting the existence of a more stable linear isomer compared to a cyclic bromonium radical cation structure. []
A: Studies have shown that this compound acts as an alkylating agent in the S-alkylation of 2-mercaptobenzimidazole. [] This reaction, catalyzed by quaternary ammonium salts in a two-phase medium, selectively targets the sulfur atom of 2-mercaptobenzimidazole, avoiding N-alkylation. The addition of potassium hydroxide significantly enhances the reaction rate.
A: Yes, this compound participates in allylation reactions with aldehydes in the presence of zinc and pyridinium perchlorates as catalysts. [, ] This method efficiently produces homoallylic alcohols in good yields, tolerating various functional groups on the aldehyde. The choice of pyridinium perchlorate is crucial, as some, like the 2,6-lutidinium salt, do not promote the reaction.
A: Research has investigated the use of various Lewis acids (ZnCl2, AlCl3, BF3, and TiCl4) in promoting allylzinc species formation from this compound and zinc powder. [] Among these, AlCl3 proved to be the most effective. The preformed allylzinc species efficiently allylated various carbonyl compounds, including aldehydes and ketones, with high chemoselectivity, producing homoallylic alcohols in excellent yields.
A: Yes, NBO-based CI/MP through-space/bond interaction analysis, a computational method, was employed to study the stereoelectronic effects in SN2 reactions involving this compound. [] These studies revealed that the lower activation energy for SN2 reactions in this compound compared to propyl bromide is due to the stabilizing interactions between σ-π and π-σ orbitals in the transition state.
A: Research shows that electron-withdrawing groups on the aryl group of allyl bromides significantly enhance the cyclization process in the synthesis of indolizines via a [3 + 3] annulation approach. [] This highlights the impact of electronic effects on the reactivity and synthetic utility of this compound derivatives.
A: Studies on indium-mediated asymmetric Barbier-type allylations showed that substituents on the this compound influence both reactivity and selectivity. [] While cinnamyl bromide provided excellent diastereoselectivity (favoring anti product) and good enantioselectivity, crotyl bromide resulted in poor diastereoselectivity. Moreover, functionalized allyl bromides generally led to lower enantioselectivities in the formation of chiral alcohol products.
A: Yes, a patented method stabilizes this compound compositions by adding 0.001-5.0 wt% of specific stabilizing agents. [] These stabilizers, including aliphatic nitroxide compounds, phenothiazine, and N-nitrosophenylhydroxylamine salt compounds, prevent isomerization and decomposition, preserving the purity of this compound during storage.
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